4-(Difluoromethoxy)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC16205874
Molecular Formula: C6H4F2O3S
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4F2O3S |
|---|---|
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | 4-(difluoromethoxy)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10) |
| Standard InChI Key | TVPAJEBAKYOIBU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1OC(F)F)C(=O)O |
Introduction
Molecular Structure and Characterization
Structural Features
The compound’s backbone consists of a thiophene ring (a five-membered aromatic heterocycle with sulfur) decorated with two functional groups:
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Carboxylic acid (-COOH) at position 2, which confers acidity () and hydrogen-bonding capability .
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Difluoromethoxy (-OCFH) at position 4, introducing steric bulk and electronic effects that modulate reactivity .
The SMILES notation is , and the InChIKey is . Computational studies predict a planar thiophene ring with bond angles consistent with aromaticity, while the difluoromethoxy group adopts a conformation perpendicular to the ring to minimize steric clashes .
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.16 g/mol | |
| SMILES | ||
| InChIKey | ||
| Predicted Density | 1.492 g/cm³ | |
| 3.27 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(difluoromethoxy)thiophene-2-carboxylic acid typically involves multi-step functionalization of a thiophene precursor. A common approach includes:
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Thiophene Ring Formation: Cyclocondensation of acetylene derivatives with sulfur sources .
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Introduction of Difluoromethoxy Group:
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Carboxylic Acid Activation: Protection/deprotection strategies (e.g., esterification followed by hydrolysis) to preserve the acid group during reactions .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Solvent | DMF or DMSO | 75–90% | |
| Temperature | 60–90°C | ||
| Base | KOH or | ||
| Reaction Time | 8–12 hours |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Analytical confirmation uses:
Physicochemical Properties
Spectroscopic Data
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
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Anticancer Agents: Thiophene carboxamides mimic Combretastatin A-4 (CA-4), disrupting tubulin polymerization. Derivatives of 4-(difluoromethoxy)thiophene-2-carboxylic acid show IC values as low as 5.46 µM against Hep3B liver cancer cells . Molecular docking reveals interactions with tubulin’s colchicine-binding site, where the difluoromethoxy group enhances binding via hydrophobic contacts .
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DGAT-1 Inhibitors: Carboxylic acid derivatives inhibit diacylglycerol acyltransferase-1, a target for obesity and metabolic syndrome . Fluorination improves metabolic stability and bioavailability .
Agrochemicals
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Herbicides: Thiophene derivatives interfere with plant lipid biosynthesis. For example, 2-[4-(difluoromethoxy)benzamido]thiophene-3-carboxylic acid derivatives exhibit pre-emergent herbicidal activity at 50 g/ha .
Recent Research Findings
Biological Activity Studies
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Antiproliferative Effects: In a 2022 study, a library of thiophene-2-carboxamides derived from 4-(difluoromethoxy)thiophene-2-carboxylic acid demonstrated dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 µM) . Mechanistic studies linked activity to ROS generation and apoptosis induction .
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Antimicrobial Properties: Fluorinated thiophenes showed MIC values of 12.5 µg/mL against Staphylococcus aureus, attributed to membrane disruption .
Computational Insights
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DFT Calculations: The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, aligning with electrophilic substitution at the thiophene ring .
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Molecular Dynamics: Simulations of tubulin-bound derivatives revealed stable interactions over 100 ns, with RMSD < 2 Å .
| Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H315 | Causes skin irritation | P280: Wear protective gloves |
| H319 | Causes serious eye irritation | P305+P351+P338: Rinse eyes |
Comparison with Related Compounds
Structural Analogues
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4-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: Chlorine substitution enhances electrophilicity but reduces solubility.
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5-Methyl derivatives: Methyl groups improve metabolic stability but may sterically hinder target binding .
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Non-fluorinated analogues: Lower bioactivity due to reduced electron-withdrawing effects .
Table 4: Bioactivity Comparison
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